molecular formula C22H30N2O3 B1226267 5-(7-(5-Hydro-4-ethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole CAS No. 112270-39-0

5-(7-(5-Hydro-4-ethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole

Cat. No. B1226267
CAS RN: 112270-39-0
M. Wt: 370.5 g/mol
InChI Key: PZDSRPCFNWOUFP-IBGZPJMESA-N
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Scientific Research Applications

Photochemical Synthesis and Larvicidal Activity

Isoxazole derivatives, like the one , have been synthesized using photochemical methods. A study demonstrated the successful photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, highlighting their potential in mild conditions. Remarkably, some of these compounds displayed larvicidal activity against Aedes aegypti, indicating their potential use in controlling mosquito populations (Sampaio et al., 2023).

Anticancer and Electrochemical Behavior

In another research, isoxazole derivatives were synthesized using an eco-friendly method and evaluated for their anticancer properties. Several derivatives showed promising anticancer activity against lung cancer A549 cells. Moreover, these compounds exhibited notable electrochemical behavior, suggesting their potential as antioxidants and novel drug candidates (Badiger, Khatavi, & Kamanna, 2022).

Synergistic Effects with Antitumor Drugs

Isoxazole and isothiazole derivatives of comenic acid were synthesized and tested in conjunction with an antitumor drug, Temobel. The combination showed a synergistic effect in chemotherapy for brain tumors, indicating the potential of isoxazole derivatives in enhancing the efficacy of existing cancer treatments (Kletskov et al., 2018).

Mechanism of Action

This compound targets the protein genome polyprotein . However, the exact mechanism of action is not specified in the available resources.

properties

IUPAC Name

5-[7-[4-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-3-19-16-26-22(23-19)18-10-12-20(13-11-18)25-14-8-6-4-5-7-9-21-15-17(2)24-27-21/h10-13,15,19H,3-9,14,16H2,1-2H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDSRPCFNWOUFP-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149970
Record name Win 56590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(7-(5-Hydro-4-ethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole

CAS RN

112270-39-0
Record name Win 56590
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112270390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-5-(7-(4-(4-Ethyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methylisoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Win 56590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(7-(5-Hydro-4-ethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole
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5-(7-(5-Hydro-4-ethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole
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5-(7-(5-Hydro-4-ethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole
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5-(7-(5-Hydro-4-ethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole

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